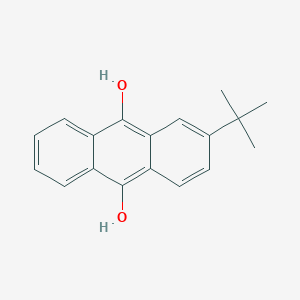
2-Tert-butylanthracene-9,10-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-Butyl)anthracene-9,10-diol is an organic compound that belongs to the class of anthracene derivatives. This compound is characterized by the presence of a tert-butyl group at the 2-position and hydroxyl groups at the 9 and 10 positions of the anthracene ring. It is known for its unique structural properties and is commonly used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)anthracene-9,10-diol typically involves the following steps:
Starting Material: The synthesis begins with anthracene as the starting material.
tert-Butylation: The tert-butyl group is introduced at the 2-position of anthracene through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The introduction of hydroxyl groups at the 9 and 10 positions is achieved through a hydroxylation reaction. This can be done using reagents such as osmium tetroxide or potassium permanganate under controlled conditions.
Industrial Production Methods
In industrial settings, the production of 2-(tert-Butyl)anthracene-9,10-diol may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalytic Processes: Utilizing efficient catalysts to enhance reaction rates and selectivity.
Purification: Employing methods such as recrystallization or chromatography to purify the compound.
化学反応の分析
Types of Reactions
2-(tert-Butyl)anthracene-9,10-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium dichromate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of anthraquinones.
Reduction: Formation of dihydroanthracenes.
Substitution: Formation of halogenated anthracenes.
科学的研究の応用
2-(tert-Butyl)anthracene-9,10-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of dyes, pigments, and organic light-emitting diodes (OLEDs).
作用機序
The mechanism of action of 2-(tert-Butyl)anthracene-9,10-diol involves its interaction with molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and interactions. The compound can participate in redox reactions, forming reactive intermediates that can interact with biological molecules. The tert-butyl group provides steric hindrance, influencing the compound’s stability and reactivity.
類似化合物との比較
Similar Compounds
2-(tert-Butyl)anthracene-9,10-dione: Similar structure but with ketone groups instead of hydroxyl groups.
2-(tert-Butyl)anthracene-9,10-dimethanol: Similar structure but with methanol groups instead of hydroxyl groups.
2-(tert-Butyl)anthracene-9,10-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of hydroxyl groups.
Uniqueness
2-(tert-Butyl)anthracene-9,10-diol is unique due to the presence of hydroxyl groups, which impart distinct chemical and physical properties. The tert-butyl group provides steric protection, enhancing the compound’s stability and making it suitable for various applications.
特性
CAS番号 |
64487-90-7 |
|---|---|
分子式 |
C18H18O2 |
分子量 |
266.3 g/mol |
IUPAC名 |
2-tert-butylanthracene-9,10-diol |
InChI |
InChI=1S/C18H18O2/c1-18(2,3)11-8-9-14-15(10-11)17(20)13-7-5-4-6-12(13)16(14)19/h4-10,19-20H,1-3H3 |
InChIキー |
PICQFJWHWFSTBP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-O-benzyl 10-O-tert-butyl (1S,8R)-7-oxo-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate](/img/structure/B13137247.png)

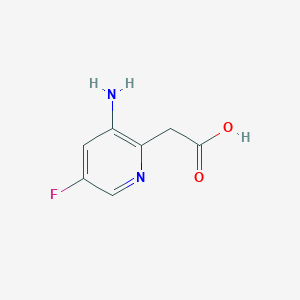
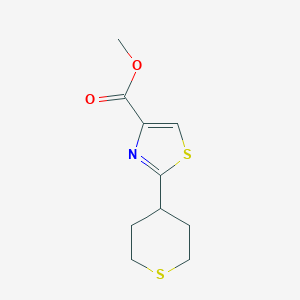
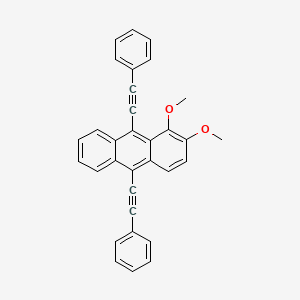
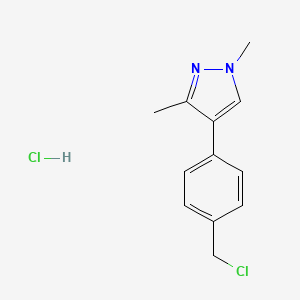



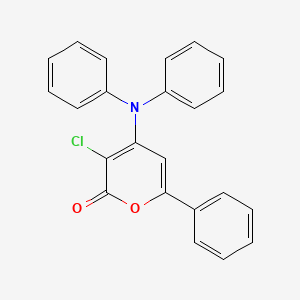
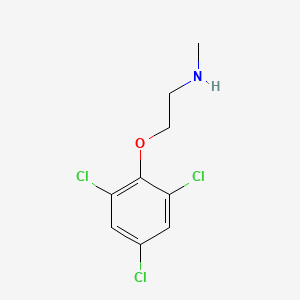
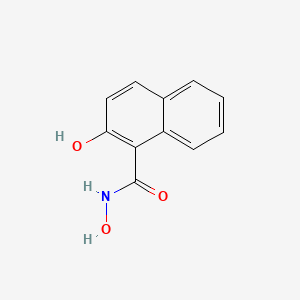

![3-Methyl-6-phenyl-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indole](/img/structure/B13137345.png)
